molecular formula C15H21NO2 B12807607 2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans- CAS No. 100745-36-6

2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans-

Cat. No.: B12807607
CAS No.: 100745-36-6
M. Wt: 247.33 g/mol
InChI Key: BJMSUUATNLDQQZ-AAEUAGOBSA-N
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Preparation Methods

The synthesis of CGS-15873A free base involves several steps, including the formation of the benzopyranopyridine core structure. The synthetic route typically starts with the preparation of the appropriate starting materials, followed by a series of reactions to form the desired product. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining the desired purity and yield .

Chemical Reactions Analysis

CGS-15873A free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS-15873A free base can lead to the formation of a keto metabolite, while reduction can result in the formation of N-despropyl CGS-15873 .

Properties

CAS No.

100745-36-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol

InChI

InChI=1S/C15H21NO2/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3/t11-,13-/m0/s1

InChI Key

BJMSUUATNLDQQZ-AAEUAGOBSA-N

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O

Canonical SMILES

CCCN1CCCC2C1COC3=C2C=CC=C3O

Origin of Product

United States

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